2-Methoxy-4-pentyl-6-(trichloromethyl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-pentyl-6-(trichloromethyl)-1,3,5-triazine: is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a methoxy group at the second position, a pentyl group at the fourth position, and a trichloromethyl group at the sixth position of the triazine ring. These substituents confer unique chemical properties to the compound, making it of interest in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-pentyl-6-(trichloromethyl)-1,3,5-triazine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Introduction of the Pentyl Group: The pentyl group can be introduced through an alkylation reaction using pentyl halides and a strong base.
Introduction of the Trichloromethyl Group: The trichloromethyl group can be introduced through a chlorination reaction using trichloromethylating agents such as chloroform and a strong base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pentyl groups, leading to the formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the trichloromethyl group, converting it to a methyl group or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and trichloromethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles include alkoxides, amines, and thiols.
Major Products Formed
Oxidation Products: Aldehydes, ketones, carboxylic acids.
Reduction Products: Methyl derivatives, partially reduced triazines.
Substitution Products: Various substituted triazines with different functional groups.
Scientific Research Applications
2-Methoxy-4-pentyl-6-(trichloromethyl)-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other triazine derivatives. It is also used in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-pentyl-6-(trichloromethyl)-1,3,5-triazine depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological processes.
Chemical Reactivity: The presence of reactive functional groups allows the compound to participate in various chemical reactions, forming new bonds and structures.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-ethyl-6-(trichloromethyl)-1,3,5-triazine: Similar structure but with an ethyl group instead of a pentyl group.
2-Methoxy-4-pentyl-6-(dichloromethyl)-1,3,5-triazine: Similar structure but with a dichloromethyl group instead of a trichloromethyl group.
2-Methoxy-4-pentyl-6-(methyl)-1,3,5-triazine: Similar structure but with a methyl group instead of a trichloromethyl group.
Uniqueness
2-Methoxy-4-pentyl-6-(trichloromethyl)-1,3,5-triazine is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the trichloromethyl group, in particular, enhances its potential for various chemical transformations and applications.
Properties
CAS No. |
95335-72-1 |
---|---|
Molecular Formula |
C10H14Cl3N3O |
Molecular Weight |
298.6 g/mol |
IUPAC Name |
2-methoxy-4-pentyl-6-(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C10H14Cl3N3O/c1-3-4-5-6-7-14-8(10(11,12)13)16-9(15-7)17-2/h3-6H2,1-2H3 |
InChI Key |
IYOHATQKZGDCTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC(=NC(=N1)OC)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.